molecular formula C11H11BrN2O B1384012 3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one CAS No. 2140326-65-2

3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one

Cat. No.: B1384012
CAS No.: 2140326-65-2
M. Wt: 267.12 g/mol
InChI Key: NGLFVMKTIYMDLW-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one is a brominated 1,8-naphthyridinone derivative characterized by a fused bicyclic core, substituted with a bromine atom at position 3 and methyl groups at positions 5, 6, and 5. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, particularly in modulating immune responses and cannabinoid receptors . Its structural features, including electron-withdrawing bromine and electron-donating methyl groups, influence its physicochemical properties (e.g., lipophilicity, solubility) and receptor-binding affinities.

Properties

IUPAC Name

3-bromo-5,6,7-trimethyl-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-5-6(2)8-4-9(12)11(15)14-10(8)13-7(5)3/h4H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLFVMKTIYMDLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(NC(=O)C(=C2)Br)N=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Friedländer synthesis is a well-known method for constructing naphthyridine rings. This method involves the condensation of 2-aminopyridine with a carbonyl compound, followed by cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Oxidized products with additional functional groups.

    Reduction Reactions: Alcohol derivatives.

Scientific Research Applications

3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the carbonyl group can influence the compound’s reactivity and binding affinity. Further studies are needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their similarities are summarized below:

Compound Name CAS No. Structural Similarity Key Substituents Reference
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one 129686-16-4 0.83 Bromine (C6), no methyl groups
3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one 381248-06-2 0.69 Bromine (C3), pyridyl and phenyl groups
5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one 183208-34-6 0.59 Bromine (C5), pyrrolo-pyridine scaffold
SR 144528 (CB2 antagonist) 159414-04-7 N/A Non-brominated, thioazole substituents

Key Observations:

  • Bromine Position : The bromine at C3 in the target compound distinguishes it from 6-bromo analogues (e.g., 129686-16-4), which may exhibit altered electronic effects and steric interactions in receptor binding .
  • Scaffold Differences: Pyrrolo-pyridine derivatives (e.g., 183208-34-6) lack the fused 1,8-naphthyridinone core, leading to distinct conformational and pharmacological profiles .
Immune Modulation

1,8-Naphthyridinone derivatives, including the target compound, exhibit immunomodulatory effects. For example:

  • T Cell Inhibition : Analogues reduced TNF-α production and T cell activation markers in multiple sclerosis (MS) patient-derived lymphocytes (IC50 ~10–50 nM) .

The target compound’s bromine and methyl groups may enhance binding to immune-related targets (e.g., CB2 receptors) compared to non-brominated derivatives.

Cannabinoid Receptor Interactions
  • SR 144528 (CB2 antagonist): Displays subnanomolar affinity for CB2 (Ki = 0.6 nM) and 700-fold selectivity over CB1 .
  • Methyl groups may improve selectivity, analogous to SR 144528’s thioazole moiety .

Physicochemical Properties

Property Target Compound 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one SR 144528
Molecular Weight ~300–320 g/mol (estimated) ~255 g/mol 509.45 g/mol
LogP (Lipophilicity) High (due to trimethyl groups) Moderate High (thioazole group)
Solubility Low (non-polar substituents) Moderate Low

Biological Activity

3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one is a heterocyclic compound belonging to the naphthyridine class. Its molecular formula is C11H11BrN2O, with a molecular weight of 267.12 g/mol. The compound features a bromine atom at the third position and three methyl groups at the fifth, sixth, and seventh positions on the naphthyridine ring. The carbonyl group at the second position classifies it as a ketone derivative.

Chemical Structure

PropertyValue
IUPAC Name3-bromo-5,6,7-trimethyl-1H-1,8-naphthyridin-2-one
Molecular FormulaC11H11BrN2O
Molecular Weight267.12 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has been evaluated for its anticancer properties in several studies. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines such as MDA-MB-435 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were found to be below 50 µM, indicating a potent effect.

Case Study:
In a study published in 2022, researchers synthesized various derivatives of naphthyridine and evaluated their biological activities. The derivative containing the bromine atom showed enhanced antiproliferative effects compared to its non-brominated counterparts .

The biological activity of this compound is thought to be mediated through:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular metabolism.
  • Receptor Binding: It may bind to cellular receptors that regulate growth and apoptosis.

Further studies are required to elucidate the exact molecular targets and pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in terms of biological activity, it is beneficial to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
1,8-NaphthyridineModerateLowLacks bromine and methyl groups
5,6-Dimethyl-1,8-naphthyridineLowModerateFewer substituents
3-Bromo-1,8-naphthyridineHighModerateBromine enhances activity

Q & A

Q. What are the key strategies for synthesizing 3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-one, and how can intermediates be optimized?

Synthesis often begins with functionalized naphthyridine precursors. For example:

  • Bromination : Introduce bromine at position 3 using substrates like methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate under alkaline hydrolysis (NaOH/MeOH/H₂O, reflux, 88% yield) .
  • Methylation : Install methyl groups via alkylation using methyl halides or directed C–H activation. Evidence suggests that butyllithium or sodium amide can direct regioselective acylation/alkylation on methyl-substituted naphthyridinones .
  • Intermediate purification : Use tert-butyl-protected carboxylates (e.g., tert-butyl 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate) to enhance solubility and reduce side reactions .

Q. How should researchers characterize the structure and purity of this compound?

  • Spectroscopy : Confirm the core structure via ¹H/¹³C NMR (e.g., carbonyl resonance at δ ~165 ppm for the lactam) and IR (C=O stretch ~1680 cm⁻¹). Compare with analogs like 7-methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one, where NMR data are critical for regiochemical assignment .
  • Mass spectrometry : Use HRMS to verify molecular weight (expected [M+H]⁺ for C₁₁H₁₂BrN₂O: ~283.01).
  • Chromatography : Employ HPLC/GC with standards to assess purity, especially after multi-step syntheses .

Advanced Research Questions

Q. How can regioselective bromination be achieved in poly-substituted naphthyridinones?

Regioselectivity depends on electronic and steric factors:

  • Directing groups : Electron-withdrawing groups (e.g., carbonyls) deactivate certain positions. For example, bromination of methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate occurs at position 6 due to carbonyl-directed electrophilic substitution .
  • Metal-assisted methods : Use Pd-catalyzed C–H activation for late-stage bromination. This approach is underutilized in naphthyridines but validated in related heterocycles .

Q. What methodologies enable functionalization of the 5,6,7-trimethyl substituents?

  • Acylation/alkylation : Treat the compound with butyllithium to deprotonate methyl groups, followed by electrophiles (e.g., benzonitrile) to form phenacyl derivatives. Sodium amide in ammonia selectively targets alternative positions, yielding isomerically distinct products (e.g., 39 vs. 40 in analogous systems) .
  • Oxidation : Convert methyl to carboxylic acid groups using KMnO₄ or RuO₄, though this may require protecting the bromine substituent .

Q. What mechanistic insights exist for nucleophilic substitution at the 3-bromo position?

  • SNAr reactivity : The electron-deficient naphthyridine core facilitates bromide displacement under mild conditions. For example, tert-butyl 3-bromo-1,6-naphthyridine carboxylates undergo substitution with amines or thiols in polar aprotic solvents (DMF, DMSO) .
  • Solvent effects : Reactions in Bu₂O/HCl at elevated temperatures (140°C) promote chloride displacement, as seen in syntheses of dichloro-naphthyridinones .

Q. How can contradictory data on reaction outcomes be resolved?

Case study: Butyllithium vs. sodium amide in acylation

  • Butyllithium : Generates a kinetic enolate, leading to substitution at the less hindered methyl group (e.g., 5-methyl-7-phenacyl derivative) .
  • Sodium amide : Forms a thermodynamic enolate, favoring substitution at the more stabilized position (e.g., 7-methyl-5-phenacyl product) .
  • Resolution : Use DFT calculations to map energy profiles and confirm regiochemical preferences via NOESY or X-ray crystallography.

Q. What role does this compound play in drug discovery pipelines?

  • Kinase inhibition : The 1,8-naphthyridine scaffold is a known kinase-binding motif. Derivatives like 6-(aryl)-4-(7-methyl-4-oxo-2-phenyl-1,8-naphthyridin-3-yl)-2-imino-1,2-dihydropyridine-3-carbonitrile show inhibitory activity via sonochemical synthesis .
  • SAR studies : Modify the 3-bromo and trimethyl groups to optimize binding affinity and pharmacokinetics. For example, replacing bromine with morpholinomethyl enhances solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one
Reactant of Route 2
3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one

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